F1839-I

Übersicht

Beschreibung

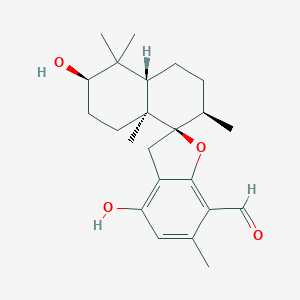

(3R,4aS,7R,8R,8aS)-3,4’-dihydroxy-4,4,6’,7,8a-pentamethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2’-3H-1-benzofuran]-7’-carbaldehyde is a complex organic compound characterized by its unique spiro structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4aS,7R,8R,8aS)-3,4’-dihydroxy-4,4,6’,7,8a-pentamethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2’-3H-1-benzofuran]-7’-carbaldehyde typically involves multi-step organic synthesis techniques. The process begins with the preparation of the core naphthalene and benzofuran structures, followed by the introduction of hydroxyl and methyl groups through selective functionalization reactions. Common reagents used in these steps include organometallic compounds, oxidizing agents, and protecting groups to ensure the selective introduction of functional groups.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like chromatography and crystallization are crucial to obtain the compound in its desired form.

Analyse Chemischer Reaktionen

Types of Reactions

(3R,4aS,7R,8R,8aS)-3,4’-dihydroxy-4,4,6’,7,8a-pentamethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2’-3H-1-benzofuran]-7’-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

Reduction: The aldehyde group can be reduced to a primary alcohol.

Substitution: The methyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Halogenating agents or nucleophiles such as Grignard reagents can be employed.

Major Products

The major products formed from these reactions include various oxidized or reduced derivatives, which can be further functionalized for specific applications.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, (3R,4aS,7R,8R,8aS)-3,4’-dihydroxy-4,4,6’,7,8a-pentamethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2’-3H-1-benzofuran]-7’-carbaldehyde is studied for its potential bioactivity. Its hydroxyl and aldehyde groups may interact with biological molecules, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound’s potential therapeutic properties are of interest. Its ability to undergo various chemical modifications allows for the design of derivatives with specific biological activities, such as anti-inflammatory or anticancer properties.

Industry

In industry, this compound can be used in the production of specialty chemicals and materials. Its unique structure makes it valuable for the development of advanced polymers, coatings, and other functional materials.

Wirkmechanismus

The mechanism of action of (3R,4aS,7R,8R,8aS)-3,4’-dihydroxy-4,4,6’,7,8a-pentamethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2’-3H-1-benzofuran]-7’-carbaldehyde involves its interaction with specific molecular targets. The hydroxyl and aldehyde groups can form hydrogen bonds and covalent interactions with proteins and enzymes, potentially modulating their activity. The compound’s spiro structure may also influence its binding affinity and specificity for certain biological targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Spiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2’-3H-1-benzofuran]: Lacks the hydroxyl and aldehyde groups, making it less reactive.

3,4’-dihydroxy-4,4,6’,7,8a-pentamethyl-1H-naphthalene: Similar in structure but lacks the spiro linkage, affecting its chemical properties.

Uniqueness

The uniqueness of (3R,4aS,7R,8R,8aS)-3,4’-dihydroxy-4,4,6’,7,8a-pentamethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2’-3H-1-benzofuran]-7’-carbaldehyde lies in its combination of functional groups and spiro structure

Biologische Aktivität

F1839-I is a compound derived from the marine sponge-associated fungus Stachybotrys chartarum. This compound has garnered attention due to its notable biological activities, particularly in the realm of oncology and antimicrobial properties. This article provides a detailed overview of the biological activity of this compound, supported by data tables, case studies, and significant research findings.

Chemical Structure and Isolation

This compound belongs to a class of compounds known as phenylspirodrimanes. It was isolated through extensive spectrometric and spectroscopic analyses, including high-resolution mass spectrometry (HRMS) and one- and two-dimensional nuclear magnetic resonance (NMR) techniques. The absolute configurations of the stereogenic centers were determined using time-dependent density functional theory (TD-DFT) circular dichroism (ECD) spectra comparisons .

Biological Activity Overview

This compound exhibits a range of biological activities, particularly in inhibiting the growth of various cancer cell lines. Its cytotoxic effects have been evaluated against multiple aggressive cancer cell lines, showcasing its potential as an anticancer agent.

Cytotoxicity Studies

The cytotoxicity of this compound was assessed using several cancer cell lines, with results summarized in the following table:

| Cell Line | IC50 (µM) | Notes |

|---|---|---|

| A-549 | 2.0 | Lung carcinoma |

| HT-29 | 0.5 | Colorectal carcinoma |

| KB | 5.0 | Human cervical carcinoma |

| P-388 | 0.25 | Murine leukemia |

| CAL33 | 2.0 | Head and neck squamous cell carcinoma |

| CAL33RR | 15.6 | Resistant variant of CAL33 |

The IC50 values indicate the concentration required to inhibit 50% of cell viability, demonstrating that this compound is particularly potent against HT-29 cells with an IC50 of 0.5 µM .

The mechanism underlying the anticancer activity of this compound involves its interaction with cellular pathways that regulate apoptosis and cell proliferation. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins .

Antimicrobial Properties

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. It was tested against various bacterial strains, revealing significant inhibitory effects:

| Microorganism | MIC (µg/mL) | Notes |

|---|---|---|

| Staphylococcus aureus | 5 | Gram-positive bacterium |

| Escherichia coli | 10 | Gram-negative bacterium |

| Candida albicans | 3 | Fungus |

The minimum inhibitory concentration (MIC) values indicate the lowest concentration at which this compound can inhibit microbial growth, suggesting its potential as an antimicrobial agent .

Case Studies and Research Findings

Recent studies have explored the therapeutic potential of this compound in vivo. In one notable case study, this compound was administered to mice with induced tumors to evaluate its efficacy in tumor reduction. The results indicated a significant decrease in tumor size compared to control groups, highlighting its potential for further development as an anticancer therapy .

Eigenschaften

IUPAC Name |

(3R,4aS,7R,8R,8aS)-3,4'-dihydroxy-4,4,6',7,8a-pentamethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3H-1-benzofuran]-7'-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32O4/c1-13-10-17(25)15-11-23(27-20(15)16(13)12-24)14(2)6-7-18-21(3,4)19(26)8-9-22(18,23)5/h10,12,14,18-19,25-26H,6-9,11H2,1-5H3/t14-,18+,19-,22+,23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOIBNKXNAPXQNY-JEWZMFNGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C(C(CCC2(C13CC4=C(C=C(C(=C4O3)C=O)C)O)C)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@H]2[C@@]([C@@]13CC4=C(C=C(C(=C4O3)C=O)C)O)(CC[C@H](C2(C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.